molecular formula C8H10N4O7 B7778722 Dimethylamine, picrate CAS No. 4851-37-0

Dimethylamine, picrate

Cat. No.: B7778722
CAS No.: 4851-37-0
M. Wt: 274.19 g/mol
InChI Key: OKEREBBQMXQCAJ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Dimethylamine, picrate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylamine, picrate can be synthesized by mixing equimolar amounts of dimethylamine and picric acid in an appropriate solvent such as ethanol. The reaction typically occurs at room temperature and results in the formation of yellow crystals of this compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves the careful handling of picric acid due to its explosive nature. The reaction is carried out in a controlled environment to ensure safety. The resulting product is then purified through recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dimethylamine, picrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of dimethylamine, picrate involves its interaction with various molecular targets. The picrate ion can participate in electron transfer reactions, while the dimethylamine moiety can act as a nucleophile in chemical reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .

Comparison with Similar Compounds

Uniqueness: Dimethylamine, picrate is unique due to its specific balance of steric and electronic properties provided by the two methyl groups. This balance makes it particularly useful in certain chemical reactions and applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

N-methylmethanamine;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7.C2H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2/h1-2,10H;3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEREBBQMXQCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480108
Record name Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5827-83-8, 4851-37-0
Record name Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5827-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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